4-Fluoro-3-(trifluoromethoxy)benzyl bromide
Description
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄O (exact mass: 271.955896) . It features a benzyl bromide core substituted with a fluorine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical synthesis and polymer chemistry. Notably, discrepancies exist in its CAS registry number across sources: 184970-26-1 () and 86256-50-0 (), which may reflect positional isomer confusion or reporting errors.
The compound is synthesized via bromination or alkylation of pre-functionalized toluene derivatives. Its reactivity as an alkylating agent is enhanced by the electron-withdrawing trifluoromethoxy group, which polarizes the C-Br bond . Applications include its use as an intermediate in antituberculosis agents like pretomanid and in heat-resistant polymers .
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYOYNASUIPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574883 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-50-0 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-fluoro-3-(trifluoromethoxy)toluene. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C), followed by stirring for about 30 minutes . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as triphenylphosphine (PPh3) in dichloromethane, with the reaction mixture being refluxed at 60°C .
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation reactions: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction reactions: It can be reduced to form benzyl alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
Synthesis of Bioreductive Drugs
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of bioreductive drugs that are activated under hypoxic conditions, such as those found in solid tumors. These drugs are designed to selectively target cancer cells while minimizing damage to healthy tissues.
Antitubercular Agents
This compound serves as a precursor in the preparation of [(nitro)(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines, which exhibit significant antitubercular activity. The synthesis involves coupling reactions that enhance the biological efficacy of the resulting compounds .
Anti-allergic Agents
This compound is also utilized to synthesize tetrahydronaphthalenols that demonstrate anti-allergic properties. These compounds are evaluated for their ability to inhibit allergic reactions and provide therapeutic benefits.
Antiviral Compounds
The compound is involved in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown promising antiviral activities against various viral infections. The structural modifications facilitated by this compound enhance the antiviral potency of the derivatives.
Data Tables
Case Study 1: Antitubercular Activity
A study evaluated several derivatives synthesized from this compound for their antitubercular activity using standard laboratory techniques. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced efficacy against Mycobacterium tuberculosis compared to existing treatments .
Case Study 2: Bioreductive Drug Development
Research focused on developing bioreductive drugs using this compound demonstrated its effectiveness in selectively targeting hypoxic tumor cells in vitro and in vivo models. The findings highlighted its potential as a therapeutic agent in cancer treatment protocols, showcasing improved selectivity and reduced side effects compared to conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in various molecules, leading to the formation of new chemical bonds and the modification of molecular structures . This property makes it useful in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 4-fluoro-3-(trifluoromethoxy)benzyl bromide with analogs:
†CAS number discrepancy noted (see Introduction).
Key Observations :
- Substituent Effects: The trifluoromethoxy group (-OCF₃) lowers boiling points compared to non-fluorinated analogs due to reduced intermolecular forces. Fluorine or chlorine substituents slightly increase molecular weight and polarity .
- Positional Isomerism : 4-Fluoro-3-(trifluoromethoxy) vs. 3-fluoro-4-(trifluoromethoxy) isomers ( vs. 18) exhibit distinct reactivities in alkylation reactions due to steric and electronic differences .
Research Findings and Case Studies
- Case Study 1 : In pretomanid synthesis, alkylation with 4-(trifluoromethoxy)benzyl bromide achieved 95% yield under optimized conditions, whereas the 3-fluoro analog required lower temperatures to prevent racemization .
- Case Study 2 : Polymers derived from 3-(trifluoromethoxy)benzyl bromide exhibited 15% higher thermal stability than 4-substituted analogs, highlighting positional effects .
- Case Study 3 : 3-Chloro-4-(trifluoromethoxy)benzyl bromide was used to synthesize a sulfonamide inhibitor (compound 22), demonstrating the versatility of halogenated benzyl bromides in medicinal chemistry .
Biological Activity
4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-50-0) is a fluorinated aromatic compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, characterized by a trifluoromethoxy group, positions it as a versatile intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula : C₈H₅BrF₄O
- Molecular Weight : 273.02 g/mol
- Structure : The compound features a benzyl group substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.
This compound primarily acts as a reagent in organic synthesis, facilitating the formation of new compounds through various chemical reactions. It is known to participate in:
- Friedel-Crafts polymerization : It acts as an electrophile in reactions catalyzed by aluminum chloride, leading to the formation of complex organic structures.
- Nucleophilic substitutions : The compound can react with nucleophiles such as amines and alcohols, resulting in the formation of substituted products.
- Oxidation and reduction reactions : It can be oxidized to yield benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential effects on cellular processes:
1. Cellular Effects
Research indicates that this compound can influence cell signaling pathways and gene expression. For instance:
- Exposure to varying concentrations has shown altered expression of genes involved in metabolic pathways, suggesting a role in modulating cellular metabolism.
- In laboratory settings, it has demonstrated dose-dependent effects on cellular functions, with higher concentrations leading to cytotoxicity in certain cell lines.
2. Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, which may lead to the formation of metabolites that possess distinct biological activities. Its interaction with these enzymes suggests potential implications for drug metabolism and pharmacokinetics.
3. Transport and Distribution
The transport mechanisms within cells involve specific transporters that determine the localization of this compound. Understanding these interactions is crucial for predicting its efficacy and toxicity profiles.
Case Studies
A few notable studies highlight the biological implications of this compound:
- Anticancer Activity : In one study, derivatives of similar fluorinated compounds exhibited significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound showed IC₅₀ values ranging from 0.56 µM to over 10 µM depending on their structure and substituents . This suggests that modifications to the molecular structure can enhance or diminish biological activity.
- Gene Expression Modulation : Another study demonstrated that exposure to fluorinated compounds could lead to changes in gene expression profiles associated with metabolic disorders, indicating potential therapeutic applications in conditions like diabetes or obesity .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant antiproliferative effects observed; IC₅₀ values < 1 µM for certain derivatives |
| Gene Expression | Alterations in metabolic gene expression linked to exposure |
| Metabolism | Interaction with cytochrome P450 enzymes suggests implications for pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-3-(trifluoromethoxy)benzyl bromide, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution of precursor benzyl alcohols or bromination of methyl-substituted analogs. For example, describes a reaction using DMF as a solvent, potassium carbonate as a base, and phthalimide for substitution at 80°C for 5 hours. Adjusting reaction time and stoichiometry (e.g., 1.1 equivalents of phthalimide) can mitigate side reactions like over-alkylation. Monitoring reaction progress via TLC or GC-MS is critical .
- Key Parameters : Temperature (80°C optimal for substitution), solvent polarity (DMF enhances nucleophilicity), and base strength (K₂CO₃ balances reactivity and selectivity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
- Primary Methods :
- ¹H NMR : Look for characteristic benzyl proton signals (e.g., singlet at ~3.7 ppm for CH₂Br) and aromatic splitting patterns ( reports δ 7.37–7.48 ppm for substituted benzene) .
- ¹⁹F NMR : Distinct signals for -CF₃O (δ ~-55 to -60 ppm) and -F (δ ~-110 ppm) .
- Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (m/z 255.03) and IR spectroscopy for functional groups (C-Br stretch ~550 cm⁻¹). Discrepancies in melting points (e.g., 22–24°C vs. literature) may arise from polymorphic forms or impurities, necessitating recrystallization .
Advanced Research Questions
Q. How do electronic effects from the fluoro and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing -CF₃O group deactivates the benzene ring, reducing electrophilicity at the para position. However, the -F substituent directs nucleophilic attack to the ortho position via inductive effects. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids shows lower yields compared to non-fluorinated analogs due to reduced electron density. Optimizing Pd catalysts (e.g., XPhos) and base (Cs₂CO₃) improves efficiency .
Q. What strategies mitigate decomposition during storage, and how does molecular geometry affect stability?
- Stability Analysis : The compound’s low melting point (22–24°C) and sensitivity to moisture necessitate storage under inert gas (Ar/N₂) at -20°C in amber vials. recommends avoiding freeze-thaw cycles to prevent hydrolysis of the C-Br bond .
- Structural Factors : The bulky trifluoromethoxy group increases steric hindrance, slowing dimerization. However, trace acidity (e.g., from residual DMF) can catalyze degradation, requiring neutralization with molecular sieves .
Q. How can contradictory data in reported reaction yields or spectroscopic profiles be systematically addressed?
- Troubleshooting Framework :
Reproduce Conditions : Verify stoichiometry, solvent purity, and equipment calibration (e.g., NMR shimming).
Analytical Triangulation : Combine LC-MS, elemental analysis, and 2D NMR (e.g., HSQC) to confirm structural assignments.
Batch Comparison : Analyze multiple synthetic batches to distinguish intrinsic variability from systematic errors (e.g., reports crude yields of 9.0 g without purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
